An In-depth Technical Guide to Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate: Properties and Applications
An In-depth Technical Guide to Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Bicyclo[1.1.1]pentanes in Medicinal Chemistry
The bicyclo[1.1.1]pentane (BCP) scaffold has garnered significant attention in modern drug discovery as a bioisostere for para-substituted phenyl rings. Its rigid, three-dimensional structure offers a unique combination of properties that can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate is a key derivative of this scaffold, incorporating a fluorine atom that can further modulate the compound's physicochemical properties. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this intriguing molecule.
Molecular Structure and Key Features
Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate possesses a highly strained and rigid cage-like structure. The bridgehead substitution pattern enforces a linear geometry, mimicking the para-substitution of an aromatic ring. The introduction of a fluorine atom at the C3 bridgehead position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.
Synthesis and Purification
The synthesis of ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate is typically achieved through a two-step process starting from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Step 1: Synthesis of 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic Acid
The precursor, 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid, can be synthesized via an oxidative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Experimental Protocol:
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To a solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in a suitable solvent (e.g., water), add a fluorinating agent such as Selectfluor®.
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Introduce a silver salt (e.g., AgNO₃) as a catalyst.
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Heat the reaction mixture to facilitate the decarboxylative fluorination.
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Upon completion, the reaction is worked up by extraction with an organic solvent.
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The crude product is then purified by column chromatography or recrystallization to yield pure 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid.
Caption: Synthesis of the carboxylic acid precursor.
Step 2: Esterification to Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate
The final product is obtained through a standard Fischer esterification of the carboxylic acid with ethanol.
Experimental Protocol:
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Dissolve 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid in an excess of ethanol.
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Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
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Reflux the mixture for several hours to drive the equilibrium towards the ester product.
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After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
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Extract the ethyl ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
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The crude ester can be further purified by distillation or column chromatography.
Caption: Esterification to the final product.
Chemical and Physical Properties
The unique structural features of ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate give rise to a distinct set of chemical and physical properties.
| Property | Value (Predicted/Inferred) | Source/Justification |
| Molecular Formula | C₈H₁₁FO₂ | - |
| Molecular Weight | 158.17 g/mol | - |
| Appearance | Colorless liquid or low-melting solid | Inferred from similar BCP esters |
| Boiling Point | Not experimentally determined; expected to be higher than the corresponding acid | General trend for esters vs. carboxylic acids |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred from structural similarity to other organic esters |
| pKa of parent acid | ~3.5 | The fluorine atom significantly increases the acidity compared to the non-fluorinated analogue[1]. |
| cLogP | ~1.5 - 2.0 | Esterification increases lipophilicity compared to the parent carboxylic acid. |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
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-CH₂- (ethyl group): A quartet around 4.1-4.2 ppm.
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-CH₃ (ethyl group): A triplet around 1.2-1.3 ppm.
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BCP cage protons: A characteristic singlet or a narrow multiplet for the six equivalent bridgehead and bridging protons, expected to be in the range of 2.0-2.5 ppm. The fluorine atom will likely cause some splitting of the adjacent proton signals.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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C=O (ester carbonyl): A signal in the range of 170-175 ppm.
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-O-CH₂- (ethyl group): A signal around 60-62 ppm.
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-CH₃ (ethyl group): A signal around 14-15 ppm.
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C1 (bridgehead with ester): A quaternary carbon signal around 40-45 ppm.
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C3 (bridgehead with fluorine): A signal significantly shifted downfield due to the electronegative fluorine, expected in the range of 70-80 ppm, and exhibiting a large one-bond C-F coupling constant.
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-CH₂- (BCP cage): A signal for the three equivalent methylene carbons of the cage, expected around 30-35 ppm.
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)
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A single signal for the fluorine atom at the bridgehead position. The chemical shift will be dependent on the solvent and reference standard.
Infrared (IR) Spectroscopy
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C=O stretch: A strong, sharp absorption band in the region of 1730-1750 cm⁻¹.
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C-O stretch: Two characteristic bands in the 1300-1000 cm⁻¹ region.
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C-F stretch: A strong absorption in the 1100-1000 cm⁻¹ region, which may overlap with the C-O stretching bands.
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C-H stretches: Bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the BCP cage and the ethyl group.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 158. Key fragmentation patterns would likely involve:
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Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 113.
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Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z 129.
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Fragmentation of the BCP cage.
Reactivity and Applications in Drug Discovery
The BCP core of ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate is generally stable to a wide range of reaction conditions. The primary sites of reactivity are the ester functionality and potentially the C-F bond under specific conditions.
The ester can be hydrolyzed back to the carboxylic acid, reduced to the corresponding alcohol, or converted to amides, providing a handle for further functionalization and conjugation to other molecules.
The primary application of this and related BCP derivatives lies in medicinal chemistry, where the BCP moiety serves as a non-aromatic, rigid scaffold.
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Bioisostere for Phenyl Rings: The 1,3-disubstituted BCP core is a well-established bioisostere for 1,4-disubstituted benzene rings. This substitution can lead to improved metabolic stability by blocking sites of oxidative metabolism, enhanced aqueous solubility, and a more favorable three-dimensional shape for binding to protein targets.
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Modulation of Physicochemical Properties: The fluorine atom can fine-tune the electronic properties of the molecule, potentially influencing its binding affinity and pKa of nearby functional groups. It can also block metabolic attack at the bridgehead position.
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Scaffold for Novel Therapeutics: The rigid BCP core provides a well-defined exit vector for substituents, allowing for precise positioning of functional groups in a protein's binding pocket. This has been exploited in the design of inhibitors for various enzymes and receptors. For instance, related fluorinated BCP compounds have shown potential as anti-inflammatory agents.
Conclusion
Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate is a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. Its unique combination of a rigid, three-dimensional scaffold and the modulating effect of the fluorine atom makes it an attractive alternative to traditional aromatic systems. The synthetic routes are accessible, and its chemical properties allow for a wide range of further modifications. As the demand for novel, non-flat molecules in drug discovery continues to grow, the importance of scaffolds like the bicyclo[1.1.1]pentane core is set to increase.
References
- Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424.
- Mykhailiuk, P. K. (2019). Fluoro-bicyclo[1.1.1]pentanes. ChemRxiv.
- Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(15), 10183-10193.
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Mykhailiuk, P. K. (2019). Fluoro-bicyclo[1.1.1]pentanes. ChemRxiv. [Link]
